Introduction: The Strategic Importance of the Difluoromethoxy Group in Propanoic Acid Scaffolds
Introduction: The Strategic Importance of the Difluoromethoxy Group in Propanoic Acid Scaffolds
An In-Depth Technical Guide to Potassium 2-(difluoromethoxy)propanoate
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable moiety. When appended to a versatile scaffold like propanoic acid, it creates a building block with significant potential in drug discovery. This technical guide provides a comprehensive overview of Potassium 2-(difluoromethoxy)propanoate, a key intermediate and potential pharmacophore. We will delve into its chemical structure, physicochemical properties, a proposed synthetic pathway, and its anticipated role in the development of novel therapeutics. The difluoromethoxy group can serve as a metabolically stable, lipophilic hydrogen bond donor, offering a powerful tool for optimizing lead compounds.[1][2] By replacing metabolically labile groups, the -OCF₂H moiety can enhance pharmacokinetic properties while maintaining or even improving biological activity.[2]
Chemical Structure and Identification
Potassium 2-(difluoromethoxy)propanoate is the potassium salt of 2-(difluoromethoxy)propanoic acid. The presence of the difluoromethoxy group at the alpha-position of the propanoate chain is a key structural feature that dictates its unique properties.
Chemical Structure:
Caption: Chemical structure of Potassium 2-(difluoromethoxy)propanoate.
Identifiers:
Physicochemical and Spectroscopic Properties
Detailed experimental data for Potassium 2-(difluoromethoxy)propanoate is not widely available in the public domain. However, we can infer its likely properties based on the known characteristics of the difluoromethoxy group and related propanoic acid derivatives.
| Property | Predicted/Inferred Value | Rationale/Supporting Evidence |
| Molecular Formula | C₄H₅F₂KO₃ | Based on the chemical structure. |
| Molecular Weight | 178.18 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical appearance for potassium salts of organic acids. |
| Solubility | Likely soluble in water and polar organic solvents. | The ionic nature of the potassium salt and the polar difluoromethoxy group would contribute to solubility in polar media. |
| pKa (of parent acid) | Lower than propanoic acid (~4.87) | The electron-withdrawing effect of the two fluorine atoms will increase the acidity of the carboxylic acid proton. |
| ¹H NMR | See detailed discussion below. | Shifts will be influenced by the electronegative difluoromethoxy group. |
| ¹³C NMR | See detailed discussion below. | The carbon attached to the difluoromethoxy group and the fluorinated carbon will show characteristic shifts and couplings. |
| ¹⁹F NMR | A doublet is expected. | The two fluorine atoms will couple with the adjacent hydrogen atom. |
| IR Spectroscopy | See detailed discussion below. | Characteristic peaks for C-F, C=O (carboxylate), and C-O stretches are expected. |
| Mass Spectrometry | See detailed discussion below. | The parent acid would show a molecular ion peak and characteristic fragmentation patterns. |
Spectroscopic Profile (Predicted)
¹H NMR Spectroscopy: The proton NMR spectrum of the parent acid, 2-(difluoromethoxy)propanoic acid, is expected to show three distinct signals:
-
A doublet for the methyl protons (-CH₃), coupled to the alpha-proton.
-
A quartet for the alpha-proton (-CH), coupled to both the methyl protons and the proton of the difluoromethoxy group.
-
A triplet for the proton of the difluoromethoxy group (-OCF₂H), due to coupling with the two fluorine atoms. The chemical shifts will be downfield compared to non-fluorinated analogs due to the electron-withdrawing nature of the fluorine atoms.[4]
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For 2-(difluoromethoxy)propanoic acid, a doublet is anticipated for the two equivalent fluorine atoms, arising from coupling to the single proton of the difluoromethoxy group.[5]
IR Spectroscopy: The infrared spectrum will be informative for identifying key functional groups. Expected characteristic absorption bands include:
-
C-F stretching: Strong absorptions in the region of 1000-1200 cm⁻¹.[6]
-
C=O stretching (carboxylate): A strong, broad absorption band around 1550-1650 cm⁻¹ for the potassium salt. For the parent acid, this would be around 1700-1725 cm⁻¹.[7][8]
-
O-H stretching (parent acid): A very broad band from 2500-3300 cm⁻¹, characteristic of a carboxylic acid dimer.[7]
-
C-O stretching: In the 1210-1320 cm⁻¹ region.[8]
Mass Spectrometry: For the parent acid, mass spectrometry (electrospray ionization, ESI, in negative mode) would likely show a prominent [M-H]⁻ ion. Tandem MS (MS/MS) would reveal characteristic fragmentation patterns, such as the loss of CO₂ or cleavage of the difluoromethoxy group.[9]
Synthesis and Manufacturing
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of Potassium 2-(difluoromethoxy)propanoate.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 2-(difluoromethoxy)propanoate
-
To a solution of ethyl 2-hydroxypropanoate in a suitable solvent (e.g., acetonitrile/water mixture), add a difluoromethylating agent such as diethyl (bromodifluoromethyl)phosphonate.[10]
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of a base, for instance, potassium hydroxide, while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or GC-MS.
-
Perform an aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure ethyl 2-(difluoromethoxy)propanoate.
Step 2: Saponification to Potassium 2-(difluoromethoxy)propanoate
-
Dissolve the purified ethyl 2-(difluoromethoxy)propanoate in a suitable solvent like ethanol or a mixture of ethanol and water.
-
Add a stoichiometric amount of an aqueous solution of potassium hydroxide.
-
Heat the reaction mixture to reflux and monitor the hydrolysis of the ester by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude potassium salt.
-
The salt can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Applications in Drug Discovery and Development
The unique properties imparted by the difluoromethoxy group make Potassium 2-(difluoromethoxy)propanoate a valuable building block in medicinal chemistry.
Lead Optimization Workflow
Caption: Workflow for evaluating a difluoromethoxy analog in lead optimization.
Potential Therapeutic Applications:
-
Metabolic Stability Enhancement: The C-F bonds in the difluoromethoxy group are highly resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[1] Replacing metabolically vulnerable groups (e.g., methoxy or hydroxyl groups) with a difluoromethoxy group can significantly increase a drug candidate's half-life and bioavailability.[1][2]
-
Modulation of Lipophilicity and Acidity: The difluoromethoxy group increases lipophilicity compared to a hydroxyl group, which can improve membrane permeability. It also increases the acidity of nearby protons, which can be exploited to fine-tune binding interactions with biological targets.
-
Hydrogen Bonding: The hydrogen atom of the -OCF₂H group can act as a hydrogen bond donor, potentially forming key interactions within a protein's binding pocket that can enhance potency and selectivity.[2]
Safety and Handling
Based on available data, Potassium 2-(difluoromethoxy)propanoate is classified with the following hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 4[3]
-
Skin Irritation: Category 2[3]
-
Eye Irritation: Category 2A[3]
-
Specific Target Organ Toxicity (Single Exposure): Category 3[3]
Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
Potassium 2-(difluoromethoxy)propanoate represents a valuable and strategic building block for modern drug discovery. Its unique combination of metabolic stability, lipophilicity, and hydrogen bonding capability, conferred by the difluoromethoxy group, provides medicinal chemists with a powerful tool for the optimization of lead compounds. As synthetic methodologies for the introduction of fluorinated motifs continue to advance, the utilization of reagents like Potassium 2-(difluoromethoxy)propanoate is expected to play an increasingly important role in the development of next-generation therapeutics with improved pharmacokinetic and pharmacodynamic profiles.
References
- The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry - Benchchem.
- potassium 2-(difluoromethoxy)propanoate — Chemical Substance Information - NextSDS.
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem.
- 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC.
- Potassium propanoate - Wikipedia.
- infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes.
- Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC.
- Improved Tandem Mass Spectrometry Detection and Resolution of Low Molecular Weight Perfluoroalkyl Ether Carboxylic Acid Isomers - PMC.
- Simulation of the infrared spectrum of propanoic acid.
- low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes.
- Low-temperature NMR spectra of fluoride–acetic acid hydrogen-bonded complexes in aprotic polar environment.
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